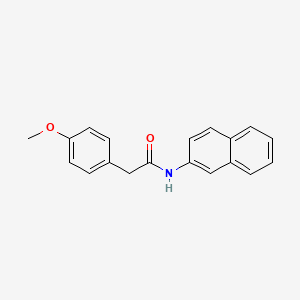![molecular formula C21H17N3O2 B5643641 N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5643641.png)
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide, also known as MB, is a benzimidazole derivative that has been extensively studied for its potential applications in various fields of scientific research. MB is a small molecule that has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines. In addition, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to inhibit the activity of HIV-1 integrase, an enzyme that is required for the replication of HIV.
Biochemical and Physiological Effects:
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to inhibit the replication of various viruses such as HIV, HCV, and influenza.
Advantages and Limitations for Lab Experiments
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is also relatively stable and can be stored for long periods of time without degradation. However, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide also has some toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide. One area of research is the development of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential applications of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide in the treatment of viral infections such as COVID-19. In addition, further studies are needed to understand the mechanism of action of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide involves the reaction of 2-methoxyaniline and 5-chloro-1H-benzimidazole in the presence of a base, followed by the reaction with benzoyl chloride. The resulting product is then purified by recrystallization. This method has been reported to yield a high-quality product with a purity of over 98%.
Scientific Research Applications
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been extensively studied for its potential applications in various fields of scientific research. In the field of cancer research, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV, HCV, and influenza.
properties
IUPAC Name |
N-[1-(2-methoxyphenyl)benzimidazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-20-10-6-5-9-19(20)24-14-22-17-13-16(11-12-18(17)24)23-21(25)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWEOMVESYRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

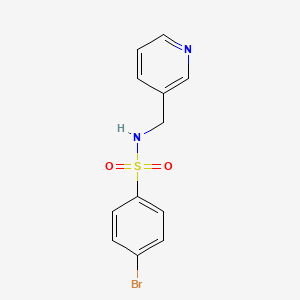
![N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5643563.png)
![2-(3,5-difluorobenzyl)-8-(6-methyl-3-pyridazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5643573.png)
![3-isopropyl-5-{(2S)-1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5643574.png)
![1-[(4-nitrophenyl)sulfonyl]azepane](/img/structure/B5643576.png)
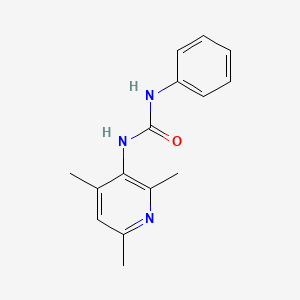
![1-(2-methoxyphenyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5643587.png)
![(4S)-N-ethyl-4-[(1H-pyrrol-2-ylcarbonyl)amino]-1-(2-thienylacetyl)-L-prolinamide](/img/structure/B5643594.png)
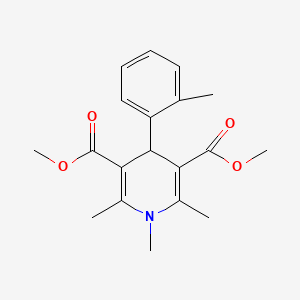
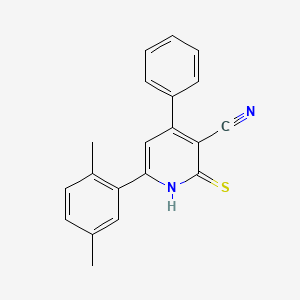
![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643616.png)
![(3R*,4S*)-1-[4-(4-chlorophenyl)butanoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5643646.png)
![2-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5643655.png)
